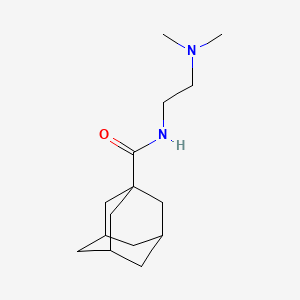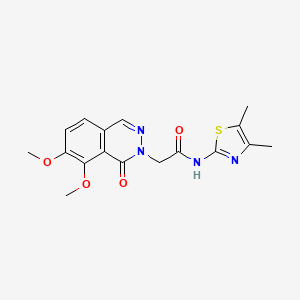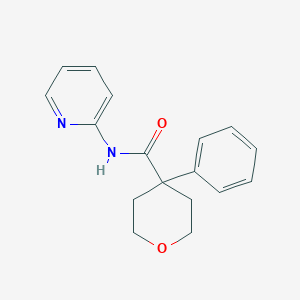![molecular formula C24H26N4O4S2 B12166100 ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12166100.png)
ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-メチル-4-オキソ-3-{(Z)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-2-イル)ピペリジン-4-カルボン酸エチルは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(9-メチル-4-オキソ-3-{(Z)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-2-イル)ピペリジン-4-カルボン酸エチルの合成には、容易に入手可能な出発物質から始まる複数の手順が含まれます。主要なステップには、ピリド[1,2-a]ピリミジンコアの形成、続いてピペリジンとチアゾリジンの部分の導入が含まれます。反応条件は通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います。
工業生産方法
工業的な環境では、この化合物の製造は、おそらく大規模なバッチまたは連続フロープロセスを含むでしょう。自動反応器と反応パラメータの精密な制御は、一貫した品質と効率を達成するために不可欠です。合成経路のスケーラビリティと出発物質の入手可能性は、この化合物の工業生産における重要な要素です。
化学反応の分析
反応の種類
1-(9-メチル-4-オキソ-3-{(Z)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-2-イル)ピペリジン-4-カルボン酸エチルは、以下を含むさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入するか、または既存の官能基を変更するために酸化することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: この化合物は、特定の官能基を置換するために、求核置換または求電子置換反応に関与できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核剤と求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために慎重に制御されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はケトンまたはカルボン酸を生成する可能性があり、置換反応はハロゲン化物またはアミンなどの新しい官能基を導入する可能性があります。
科学研究アプリケーション
1-(9-メチル-4-オキソ-3-{(Z)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-2-イル)ピペリジン-4-カルボン酸エチルは、以下を含むいくつかの科学研究アプリケーションを持っています。
医薬品化学: この化合物のユニークな構造により、特に抗炎症および抗がん研究の分野で、薬物開発のための潜在的な候補となっています。
材料科学: この化合物は、導電性または蛍光性などの特定の特性を持つ高度な材料の合成のためのビルディングブロックとして使用できます。
生物学的調査: 研究者は、この化合物を用いて、酵素または受容体などの生物学的標的との相互作用を研究し、その作用機序についての洞察を得ることができます。
科学的研究の応用
Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes or receptors, to gain insights into its mechanism of action.
作用機序
1-(9-メチル-4-オキソ-3-{(Z)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-2-イル)ピペリジン-4-カルボン酸エチルの作用機序は、酵素または受容体などの特定の分子標的との相互作用に関与しています。この化合物の構造により、これらの標的に結合し、その活性を調節することができ、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定のアプリケーションと研究されている生物学的システムによって異なります。
類似の化合物との比較
1-(9-メチル-4-オキソ-3-{(Z)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-2-イル)ピペリジン-4-カルボン酸エチルは、以下のような他の類似の化合物と比較することができます。
1-ベンジル-4-オキソ-3-ピペリジンカルボン酸エチル: この化合物は、ピリド[1,2-a]ピリミジンとチアゾリジンの部分を欠いているため、ピペリジンコアが似ていますが、複雑さが少なく、用途が限られている可能性があります。
2-(ピラゾール-1-イル)ピリミジン誘導体: これらの化合物はピリミジンコアを共有していますが、置換基と全体的な構造が異なり、化学的および生物学的特性が異なります。
1-(9-メチル-4-オキソ-3-{(Z)-[4-オキソ-3-(プロプ-2-エン-1-イル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-2-イル)ピペリジン-4-カルボン酸エチルのユニークさは、複数の官能基の組み合わせと、さまざまな研究分野における多様なアプリケーションの可能性にあります。
類似化合物との比較
Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound has a similar piperidine core but lacks the pyrido[1,2-a]pyrimidine and thiazolidine moieties, making it less complex and potentially less versatile.
2-(Pyrazol-1-yl)pyrimidine Derivatives: These compounds share the pyrimidine core but differ in the substituents and overall structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications in various fields of research.
特性
分子式 |
C24H26N4O4S2 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
ethyl 1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H26N4O4S2/c1-4-10-28-22(30)18(34-24(28)33)14-17-20(25-19-15(3)7-6-11-27(19)21(17)29)26-12-8-16(9-13-26)23(31)32-5-2/h4,6-7,11,14,16H,1,5,8-10,12-13H2,2-3H3/b18-14- |
InChIキー |
DAIBNRVXVHYNQV-JXAWBTAJSA-N |
異性体SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC=C |
正規SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methylpropanamide](/img/structure/B12166018.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B12166022.png)
![3-(1H-indol-3-yl)-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12166028.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166035.png)
![3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B12166050.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B12166059.png)

![2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166073.png)



![4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12166093.png)
![N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12166108.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B12166116.png)
